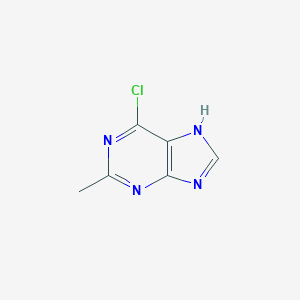

6-Chloro-2-methyl-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNZXPLHVDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419921 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-35-6 | |

| Record name | 6-chloro-2-methyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Overview for the Research Scientist

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-9H-purine

This compound (CAS No. 100859-35-6) is a substituted purine that serves as a valuable building block in medicinal chemistry and drug development.[1] Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse array of purine derivatives.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is structured to deliver not only the available data but also to equip the research scientist with the field-proven methodologies required to validate these properties in their own laboratory. While specific experimental data for this compound is not extensively published, we will leverage data from closely related analogs and provide detailed, self-validating protocols to empower your research.

Core Molecular and Physical Properties

A foundational understanding begins with the basic molecular identifiers and computed properties that dictate the compound's behavior. These values are crucial for everything from calculating molar concentrations to predicting membrane permeability.

Molecular Identity and Computed Data

The fundamental structural and computed lipophilicity data for this compound are summarized below. The XLogP3 value, a calculated measure of lipophilicity, suggests moderate permeability across biological membranes. The hydrogen bond donor and acceptor counts are key indicators of the molecule's potential to interact with biological targets.[4]

| Property | Value | Source |

| CAS Number | 100859-35-6 | [1] |

| Molecular Formula | C₆H₅ClN₄ | [1][4] |

| Molecular Weight | 168.58 g/mol | [1][4] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Physical State and Thermal Properties

| Property | Value (for 6-Chloro-9-methyl-9H-purine) | Source |

| Physical Form | Solid | [5] |

| Melting Point | 129-134 °C | [6] |

Expert Insight: The N9-methylation in the reference compound will slightly alter crystal packing compared to the N9-H tautomer of the title compound. However, this value serves as an excellent starting point for designing purification strategies such as crystallization. A standard capillary melting point apparatus should be used for experimental determination.

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in both synthetic reactions and biological assays. For purine derivatives, solubility can be highly dependent on pH and the solvent system used.

Qualitative and Quantitative Solubility

Experimental solubility data for this compound is not published. However, the related compound 6-Chloropurine is reported to be soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 10 mg/mL.[7] Its aqueous solubility is significantly lower.

Causality in Experimental Design: For a compound like this compound, which possesses both a weakly acidic proton (N9-H) and basic nitrogen atoms, solubility is expected to be pH-dependent. Therefore, a thermodynamic solubility study across a range of pH values is the gold-standard approach to fully characterize its behavior in aqueous media.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a robust method for determining the equilibrium solubility, a critical parameter for preclinical development.

-

Preparation of Buffers: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. Rationale: Ensuring an excess of solid is present is crucial for achieving equilibrium between the dissolved and undissolved states.

-

Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. Rationale: This extended incubation with agitation ensures that the system reaches thermodynamic equilibrium.

-

Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.

}

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. This section details the expected spectroscopic signatures of this compound and provides standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a definitive spectrum for this compound is not available in public databases, the expected chemical shifts can be predicted based on established principles and data from analogs.[8][9][10]

¹H NMR:

-

Purine H8 Proton: A singlet is expected, typically downfield (δ 8.0-9.0 ppm), due to the electron-deficient nature of the purine ring system.

-

Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.5-3.0 ppm).

-

N9-H Proton: If not exchanged with deuterium from the solvent, a broad singlet may be observed, typically further downfield.

¹³C NMR: The carbon signals can be predicted based on data from related structures. The carbons attached to heteroatoms (N, Cl) will be the most deshielded.[11]

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred for purine derivatives as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled ¹³C NMR spectrum.

-

Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to identify proton-proton couplings, though none are expected for isolated spins) and HSQC/HMBC (to correlate proton and carbon signals).[12]

}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 168.

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z ≈ 170 should be observed with an intensity of approximately one-third of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

-

Key Fragments: Common fragmentation pathways for purines include the loss of HCN (27 Da) and fragmentation of the imidazole ring.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.[15][16][17]

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate to broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N9-H bond.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized methyl group.

-

C=N and C=C Stretch: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it may be difficult to assign definitively.[18]

Chemical Reactivity and Stability

The chemical utility of this compound is dominated by the reactivity of the C6-chloro group.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the primary reaction used to synthesize libraries of 6-substituted purine derivatives. Common nucleophiles include amines, thiols, and alkoxides.[2][3]

-

Stability: As a chlorinated purine, the compound should be stored in a dry, sealed container to prevent hydrolysis.[1] While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to hydrolysis of the chloro group to form the corresponding hypoxanthine derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated purines indicates that it should be handled with care.[5][19]

-

Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has consolidated the available computed data, drawn rational inferences from closely related analogs, and, most importantly, provided detailed, actionable protocols for the experimental validation of its core characteristics. By employing these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and development.

References

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 6-chloro-2-mesyl-9H-purine. Retrieved from [Link]

-

Polepalli, V. et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230. Retrieved from [Link]

-

Al-Masoudi, N. A. et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 23(1), 103. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Retrieved from [Link]

-

Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. Retrieved from [Link]

-

Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gauthier, D. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-762. Retrieved from [Link]

-

Clark, J. (2015). fragmentation patterns in mass spectra. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Ejimadu, L. M. (2003). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. Pertanika Journal of Tropical Agricultural Science, 26(2), 135-140. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

-

Wang, N. Y. et al. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687. Retrieved from [Link]

-

ChemSrc. (n.d.). 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Retrieved from [Link]

-

Wang, N. Y. et al. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. Retrieved from [Link]

Sources

- 1. CAS 100859-35-6 | this compound - Synblock [synblock.com]

- 2. jchps.com [jchps.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 19. 6-chloro-9-methyl-9H-purin-2-amine | C6H6ClN5 | CID 10821331 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 6-Chloro-2-methyl-9H-purine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Cytotoxicity, and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Among these, 6-Chloro-2-methyl-9H-purine derivatives are emerging as a promising class of compounds with potent biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives. We delve into their cytotoxic effects against various cancer cell lines, with a particular focus on their role as inhibitors of critical signaling pathways, such as the KRAS downstream cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and optimization of this promising class of molecules.

Introduction: The Significance of the Purine Scaffold in Oncology

Purine analogues have long been a fertile ground for the development of anticancer agents, owing to their structural resemblance to endogenous purines, which are fundamental components of nucleic acids and cellular energy currency.[1] This mimicry allows them to interfere with essential cellular processes such as DNA synthesis and cell signaling, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] The 6-chloropurine backbone, in particular, serves as a versatile synthetic intermediate, with the chloro group at the 6-position acting as an excellent leaving group for the introduction of various substituents to explore structure-activity relationships (SAR). The addition of a methyl group at the 2-position of this scaffold further modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide will specifically focus on the biological activities of these this compound derivatives, highlighting their potential as targeted cancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available 2-methyl-6-chloropurine.[4] A common synthetic route involves the alkylation of the purine ring at the N9 position, followed by nucleophilic substitution at the C6 position.

A representative synthetic scheme is outlined below:

Caption: General synthetic workflow for this compound derivatives.

This versatile synthetic strategy allows for the creation of a diverse library of compounds with various substituents at the N9 and C6 positions, enabling a thorough exploration of the structure-activity landscape.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer effects being the most prominent.

Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. Notably, certain this compound derivatives have shown potent activity against cancer cells harboring KRAS mutations, which are notoriously difficult to target.[4][5]

| Compound Reference | Cell Line | Mutation Status | IC50 (µM) | Citation |

| PU1-1 | AGS | KRAS G12D | 3.3 | [4] |

| PU1-1 | SNU1197 | KRAS G12D | 3.8 | [4] |

| PU1-1 | AsPC1 | KRAS G12D | 3.7 | [4] |

| PU1-2 | AGS | KRAS G12D | 4.1 | [4] |

| PU1-2 | SNU1197 | KRAS G12D | 4.5 | [4] |

| PU1-2 | AsPC1 | KRAS G12D | 4.3 | [4] |

Table 1: Cytotoxic activity (IC50 values) of representative this compound derivatives against KRAS G12D mutated cancer cell lines. [4]

These findings underscore the potential of this chemical class in developing targeted therapies for cancers driven by specific oncogenic mutations.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is largely attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the KRAS Downstream Signaling Cascade

Oncogenic mutations in KRAS lead to its constitutive activation, resulting in the aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] These pathways are central to cancer cell growth and survival.

Recent studies have shown that this compound derivatives can effectively inhibit the active form of KRAS (KRAS-GTP) and subsequently downregulate the phosphorylation of key downstream proteins, including ERK, AKT, and S6.[4]

Sources

- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy [pubmed.ncbi.nlm.nih.gov]

- 6. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-methyl-9H-purine: A Technical Guide to Unraveling its Biological Targets

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-2-methyl-9H-purine, a pivotal heterocyclic compound in contemporary drug discovery. While direct comprehensive studies on the specific biological targets of this compound are emerging, its role as a crucial synthetic intermediate has led to the development of numerous potent and selective modulators of critical cellular pathways. This document synthesizes the current understanding of the potential biological targets of its derivatives, focusing on oncogenic proteins and viral enzymes. We delve into the mechanistic rationale behind its activity, present detailed experimental protocols for target identification and validation, and offer a forward-looking perspective on its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Purine Scaffold and the Significance of this compound

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as adenine and guanine. This inherent biocompatibility has made purine analogs a cornerstone of therapeutic development for decades. This compound (Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol ) emerges as a particularly valuable starting material for the synthesis of diverse compound libraries.[1] The strategic placement of a chloro group at the 6-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features, enabling systematic modifications to explore structure-activity relationships (SAR).

The chlorine atom at the C6 position is an excellent leaving group, facilitating nucleophilic aromatic substitution with a wide array of amines, thiols, and alcohols.[1] This allows for the introduction of various functionalities to modulate target affinity and selectivity. The methyl group at the C2 position, while seemingly simple, can influence the electronic properties of the purine ring and provide crucial steric interactions within the binding pockets of target proteins.

Potential Biological Targets: A Focus on Oncology and Virology

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and virology. The purine core acts as a mimic of endogenous ligands, enabling competitive inhibition of key enzymes.

Oncogenic Kinases and KRAS G12D

Protein kinases , a family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer. The ATP-binding site of kinases is a well-established target for small molecule inhibitors. Given that ATP is a purine nucleotide, it is logical that purine analogs can act as competitive inhibitors.[1] While a specific kinase inhibition profile for this compound has not been extensively reported, numerous purine derivatives have been developed as potent kinase inhibitors.[1]

A recent study highlighted the use of this compound in the synthesis of inhibitors targeting the KRAS G12D mutation, a notorious driver of various cancers, including pancreatic, colorectal, and lung cancers.[2] The study detailed the synthesis of purine-based analogs designed to specifically bind to the mutated KRAS protein and disrupt its downstream signaling pathways, ultimately leading to apoptosis in cancer cells.[2] The lead compound, PU1-1, derived from this compound, effectively reduced the levels of active KRAS-GTP and its downstream effector, phosphorylated ERK, in cancer cells harboring the KRAS G12D mutation.[2]

Figure 2: Workflow for a typical kinase profiling assay.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular environment. [3][4][5]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. [3][5] Methodology:

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound or its derivative for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Figure 3: A simplified workflow of the Cellular Thermal Shift Assay.

Chemical Proteomics

Rationale: To identify the direct binding partners of a compound on a proteome-wide scale. This is often achieved by creating a "bait" version of the compound with a reactive group or an affinity tag.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an electrophile to form a covalent bond with nearby nucleophilic residues) or an affinity tag (e.g., biotin or an alkyne for click chemistry).

-

Cell Lysate Treatment: Incubate the probe with a cell lysate to allow for binding to target proteins. For competitive profiling, the lysate can be pre-incubated with an excess of the original, unmodified compound.

-

Enrichment of Probe-Bound Proteins: Use the affinity tag to pull down the probe and its bound proteins (e.g., using streptavidin beads for a biotin tag).

-

Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (typically with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to control samples. In competitive profiling, identify proteins whose binding to the probe is reduced by the presence of the unmodified compound.

Quantitative Data Summary

| Derivative of this compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Cell Line | Reference |

| e.g., PU1-1 | KRAS G12D | Cell-based | Data not available | AGS | [2] |

| Hypothetical Derivative A | Kinase X | Biochemical | Value | N/A | Future Study |

| Hypothetical Derivative B | Viral Polymerase Y | Enzymatic | Value | N/A | Future Study |

Conclusion and Future Directions

This compound stands as a versatile and valuable scaffold in the quest for novel therapeutics. While its direct biological targets are still under active investigation, its utility as a synthetic precursor has enabled the development of promising inhibitors of challenging targets like KRAS G12D and various viral enzymes. The future of drug discovery with this purine derivative lies in the systematic exploration of its chemical space through the generation of diverse libraries and their subsequent screening against a wide range of biological targets. The application of advanced techniques such as CETSA and chemical proteomics will be instrumental in definitively identifying its direct binding partners and elucidating its mechanisms of action. As our understanding of the complex signaling networks that drive disease deepens, the strategic deployment of well-designed purine analogs, originating from precursors like this compound, will undoubtedly continue to yield novel and effective therapeutic agents.

References

-

Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - NIH. (URL: [Link])

-

Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative - PubMed. (URL: [Link])

-

Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. (URL: [Link])

-

9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research. (URL: [Link])

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH. (URL: [Link])

-

The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. (URL: [Link])

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

-

A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC - NIH. (URL: [Link])

-

A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - ResearchGate. (URL: [Link])

-

Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC - NIH. (URL: [Link])

-

6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Properties of 2-Methylpurine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogs represent a cornerstone of antiviral chemotherapy. Within this class, 2-methylpurine analogs have emerged as a versatile scaffold for developing potent inhibitors against a range of clinically significant viruses. This technical guide synthesizes current knowledge on the antiviral properties of these compounds, focusing on their mechanism of action, spectrum of activity, and the critical structure-activity relationships that govern their efficacy. We provide an in-depth look at the molecular interactions that drive viral polymerase inhibition and detail the experimental methodologies required for their evaluation, offering a comprehensive resource for the ongoing development of next-generation antiviral therapeutics.

Introduction: The Significance of Purine Analogs in Antiviral Therapy

The strategy of targeting viral polymerases with nucleoside analogs has proven to be one of the most successful approaches in antiviral drug development. These agents act as fraudulent substrates, becoming incorporated into the nascent viral genetic material (RNA or DNA) and subsequently halting its replication. Purine analogs, which mimic the natural nucleosides adenosine and guanosine, are central to this strategy.

Modifications to the purine base and the sugar moiety are key to conferring antiviral activity and selectivity. The introduction of a methyl group at the 2-position of the purine ring is a critical modification that has been explored for its potential to enhance antiviral potency and modulate the spectrum of activity. These 2-methylpurine analogs, particularly when combined with specific sugar modifications like a 2'-C-methyl group, have yielded compounds with significant activity against challenging viral pathogens, including Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[1][2]. This guide delves into the scientific underpinnings of their antiviral effects.

Core Mechanism of Action: Targeting Viral Polymerases

The primary mechanism by which most antiviral 2-methylpurine nucleoside analogs exert their effect is through the inhibition of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase[1]. This process involves several key steps following administration of a prodrug or the nucleoside analog itself.

2.1. Intracellular Activation Pathway

For a nucleoside analog to become active, it must first be converted into its triphosphate form by host or viral cellular kinases. This multi-step phosphorylation cascade is a critical determinant of the compound's potency.

Caption: Intracellular activation and mechanism of action of 2-methylpurine analogs.

2.2. Inhibition of Viral Polymerase and Chain Termination

The resulting nucleoside triphosphate (NTP) analog competes with the natural NTP substrate for the active site of the viral polymerase. Once incorporated into the growing RNA or DNA chain, the analog disrupts further elongation. This disruption is often due to steric hindrance caused by modifications on the sugar ring, such as a 2'-C-methyl group[1][2].

The 2'-methyl group can cause steric and hydrophobic clashes within the polymerase active site, preventing the formation of the next phosphodiester bond and thus acting as a "non-obligate" chain terminator[1][2]. This high selectivity for viral polymerases over host polymerases is a crucial aspect of the safety profile of these compounds, as human DNA and RNA polymerases are often less tolerant of such substitutions[1]. For example, the notable compound AT-527 inhibits the SARS-CoV-2 RdRp (nsp12) through this chain-termination mechanism[1].

Spectrum of Antiviral Activity

2-methylpurine analogs have demonstrated a broad and varied spectrum of activity. The specific modifications on both the purine and sugar moieties dictate the target viruses. The table below summarizes the activity of representative compounds from this class.

| Compound Class/Example | Target Virus(es) | Key Structural Features | Efficacy (EC50/IC50) | Reference(s) |

| AT-527 (Bemnifosbuvir) | SARS-CoV-2, Hepatitis C Virus (HCV) | 2'-deoxy-2'-fluoro-2'-methyl guanosine prodrug | Potent (low µM range) | [1] |

| 2'-C-Methyladenosine/Guanosine | Hepatitis C Virus (HCV) | 2'-C-methyl ribose | Selective in vitro activity | [2] |

| 2,6-Modified Purine 2'-C-Methyl Ribonucleosides | Hepatitis C Virus (HCV) | Modifications at C2 and C6 of the purine base | Varies with substitution | [3] |

| 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides | Hepatitis C Virus (HCV) | 2-amino group on purine base is critical for activity | Active in replicon assays | [4] |

| Carbocyclic 2,6-diaminopurine analog | Herpes Simplex Virus 1 (HSV-1), Vaccinia Virus | Carbocyclic sugar mimic, 2,6-diamino substitution | Highly active | [5] |

| 2-Chloropurine methylenecyclopropanes | Epstein-Barr Virus (EBV) | Methylene-cyclopropane sugar mimic, 2-chloro substitution | Effective and non-cytotoxic | [6] |

| 2-Fluoropurine methylenecyclopropanes | Human Cytomegalovirus (HCMV) | Methylene-cyclopropane sugar mimic, 2-fluoro substitution | Active but cytotoxic | [6] |

Structure-Activity Relationship (SAR) Insights

The development of effective 2-methylpurine analogs is a lesson in medicinal chemistry, where small structural changes can lead to dramatic shifts in potency, selectivity, and viral spectrum.

-

The 2'-Methyl Group on the Sugar: As previously discussed, this modification is a powerful determinant of the chain termination mechanism and is crucial for selectivity against viral polymerases[1]. The combination of a 2'-fluoro and 2'-methyl group, as seen in AT-527, locks the sugar into a C3'-endo conformation, which is important for recognition by viral enzymes[1].

-

The 2-Amino Group on the Purine: For activity against HCV and influenza A virus, the presence of an amino group at the 2-position of the purine ring has been shown to be critical. Analogs lacking this feature, or those with other substitutions like methyl or fluoro at this position, often show significantly reduced or obliterated antiviral activity[4][7].

-

Modifications at the C6 Position: The nature of the substituent at the C6 position of the purine ring influences the compound's activity. For example, in carbocyclic analogs, a 2,6-diaminopurine configuration was highly active against HSV-1 and vaccinia virus[5].

-

Acyclic and Carbocyclic Scaffolds: Replacing the ribofuranose ring with acyclic or carbocyclic mimics can overcome issues of glycosidic bond cleavage by enzymes like purine nucleoside phosphorylase (PNP), thereby improving metabolic stability[2][5].

Key Experimental Protocols

Evaluating the antiviral potential of novel 2-methylpurine analogs requires a standardized set of in vitro assays. Below are representative protocols for determining antiviral efficacy and cytotoxicity.

5.1. Protocol: HCV Subgenomic Replicon Assay

This assay is a gold standard for quantifying the inhibition of HCV RNA replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium.

-

Assay Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of the medium containing the serially diluted test compounds. Include a "no-drug" control (vehicle only) and a positive control (e.g., Sofosbuvir).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Replication:

-

If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

-

Alternatively, extract total cellular RNA and quantify HCV RNA levels using real-time quantitative PCR (RT-qPCR), normalizing to a housekeeping gene like GAPDH[2].

-

-

Data Analysis: Plot the percentage of replication inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Caption: Workflow for the HCV Subgenomic Replicon Assay.

5.2. Protocol: General Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the effect of a compound on the metabolic activity of host cells to determine its 50% cytotoxic concentration (CC50).

Objective: To assess the general toxicity of a test compound in a relevant cell line.

Methodology:

-

Cell Culture: Use the same cell line as the antiviral assay (e.g., Huh-7) or a panel of standard cell lines (e.g., Vero, CEM)[2].

-

Assay Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of the test compound, identical to those used in the efficacy assay. Include a "cells only" control and a "lysis" control (e.g., Triton X-100).

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.

-

Incubate for 2-4 hours to allow viable cells to convert the salt into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration and use non-linear regression to determine the CC50 value. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical measure of the compound's therapeutic window.

Conclusion and Future Directions

2-Methylpurine analogs continue to be a fertile ground for the discovery of novel antiviral agents. The insights gained from compounds like AT-527 highlight the power of combining specific modifications on both the purine and sugar moieties to achieve potent and selective inhibition of viral polymerases[1]. Future research will likely focus on expanding the spectrum of activity to other RNA viruses, overcoming drug resistance, and improving pharmacokinetic profiles through advanced prodrug strategies. The systematic evaluation of these compounds, using the robust methodologies described herein, will be essential for translating promising laboratory findings into clinically effective antiviral therapies.

References

-

National Institutes of Health (NIH).

-

PubMed.

-

PubMed.

-

PubMed.

-

PubMed.

-

National Institutes of Health (NIH).

-

Taylor & Francis Online.

-

National Institutes of Health (NIH).

-

PubMed.

Sources

- 1. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2,6-Modified Purine 2'-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antiviral, and antitumor activity of 2-substituted purine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine 2'-deoxy-2'-fluororibosides as antiinfluenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of 6-chloropurine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Chloropurine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine is a cornerstone scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a vast array of biologically active compounds.[1][2] Its significance is most pronounced in the development of anticancer and antiviral agents, where it functions as a foundational building block for nucleoside analogs and kinase inhibitors.[1][3][4] The strategic modification of the 6-chloropurine core is a critical exercise in drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloropurine derivatives, dissecting the influence of chemical modifications at key positions—C6, N9, C2, and C8—on their biological function. We will delve into the causal mechanisms behind experimental choices, present detailed protocols for synthesis and evaluation, and synthesize key data to provide actionable insights for drug development professionals.

The 6-Chloropurine Scaffold: A Privileged Intermediate in Drug Discovery

The utility of 6-chloropurine stems from the chemical reactivity of its structure. The purine ring system mimics endogenous nucleobases, allowing its derivatives to interact with a multitude of biological targets. The defining feature is the chlorine atom at the C6 position. This halogen atom activates the carbon, rendering it highly susceptible to nucleophilic aromatic substitution. This reactivity is the gateway to a diverse chemical space, allowing for the straightforward introduction of nitrogen, sulfur, oxygen, and carbon-based substituents.[3][5]

This inherent reactivity makes 6-chloropurine an ideal precursor for libraries of compounds aimed at various therapeutic targets. It is a common starting material for potent drugs, including the immunosuppressant azathioprine and the chemotherapy agent 6-mercaptopurine. Understanding how to strategically exploit this reactivity is fundamental to designing the next generation of purine-based therapeutics.

Part 1: The Epicenter of Activity - SAR at the C6-Position

The C6 position is the most frequently modified site on the 6-chloropurine scaffold, and substitutions here have a profound impact on biological activity. The chlorine atom can be viewed either as a key pharmacophoric feature itself or as an excellent leaving group for introducing the desired functionality.

C6-Nitrogen Substitution: Crafting Kinase Inhibitors and Cytokinins

Displacing the C6-chloro group with amines is a common strategy to generate N6-substituted adenine analogs. The nature of the amine dictates the resulting biological activity.

-

Anilino Derivatives for Kinase Inhibition: Attaching substituted anilines to the C6 position has yielded potent inhibitors of cyclin-dependent kinases (CDKs). For example, 6-(3-chloroanilino)purine derivatives have been synthesized and evaluated for their ability to inhibit CDK2 and CDK4, key regulators of the cell cycle.[6] The substitution pattern on the aniline ring is critical for achieving high potency and selectivity.

-

Alkyl/Prenyl Groups for Cytokinin Activity: The introduction of specific alkyl chains, such as an isopentenyl (prenyl) group, results in compounds with potent cytokinin activity, which is crucial for regulating plant cell growth and division.[7]

C6-Sulfur Substitution: A Path to Inotropes and Antimetabolites

Reaction with thiol-based nucleophiles converts 6-chloropurine into 6-thiopurine derivatives. This class includes the well-known antimetabolite drug 6-mercaptopurine.

-

Bioisosteric Replacement: The replacement of an oxygen or nitrogen atom with sulfur at the C6 position can lead to superior biological profiles. In a series of purine derivatives developed as positive inotropes, thioether-linked compounds were found to be superior to their oxygen and nitrogen isosteres.[8] This highlights the value of bioisosteric modifications in drug design.[9][10][11]

-

Anticancer Activity: The derivatization of the SH group in 6-mercaptopurine, for instance by creating disulfide linkages with heterocyclic moieties, has been explored to improve therapeutic efficacy against leukemia cell lines.[12]

C6-Carbon Substitution: Suzuki Coupling for Cytostatic Agents

Modern cross-coupling reactions have enabled the formation of C-C bonds at the C6 position, opening new avenues for SAR exploration. The Suzuki-Miyaura reaction, which couples 6-chloropurine derivatives with phenylboronic acids, has been used to synthesize a series of 6-phenylpurine nucleosides with significant cytostatic activity.[13]

The Role of the Chlorine Atom

In some contexts, the chlorine atom at C6 is not merely a leaving group but is integral to the mechanism of action. Due to its electrophilic nature, the 6-chloropurine moiety may form a covalent bond with a target enzyme, leading to effective and irreversible inhibition.[3] This has been suggested as a possible reason for its importance in certain antiviral compounds.[3]

Table 1: Comparative Activity of C6-Substituted Purine Derivatives

| Compound Class | C6-Substituent Example | Target/Assay | Activity (IC₅₀/GI₅₀) | Reference |

| N-Substituted | 6-(3-chloroanilino) | CDK2 | 0.3 µM | [6] |

| S-Substituted | Carsatrin (thioether) | Positive Inotropy | Orally Active | [8] |

| C-Substituted | 6-Phenylpurine riboside | Cytostatic (L1210 cells) | ~5 µM | [13][14] |

| O-Substituted | O⁶-allyl-2-aminopurine | Anti-VZV | ~0.6 µM | [15] |

Part 2: Modulating Pharmacokinetics and Targeting - SAR at the N9-Position

The N9 position is the natural site of glycosylation in endogenous purine nucleosides. Modifications at this site are crucial for cellular uptake, metabolic stability, and target engagement.

Nucleoside Analogs: The Sugar's Tale

The attachment of a sugar or a carbocyclic mimic to the N9 position creates nucleoside analogs, a class of drugs with profound anticancer and antiviral effects.[4]

-

Sugar Moiety: The identity and conformation of the sugar ring are critical. Ribose, deoxyribose, arabinose, and their carbocyclic counterparts each confer distinct biological properties.

-

Hydroxyl Groups: The presence and protection state of the sugar's hydroxyl groups significantly influence activity. For instance, in a study of anti-SARS-CoV agents, an unprotected 5'-hydroxyl group was found to be important for activity in one compound, while a benzoylated 5'-hydroxyl was beneficial in another.[3][16] This demonstrates the nuanced role of these functional groups in molecular recognition.

Alkyl and Aryl Substituents

Alkylation or arylation at the N9 position can dramatically alter a compound's properties.

-

Kinase Inhibition: An isopropyl group at N9 is a common feature in many purine-based CDK inhibitors, where it occupies a hydrophobic pocket in the ATP-binding site.[6]

-

Novel Mechanisms: The compound 9-norbornyl-6-chloropurine demonstrates a unique mechanism of action as an antileukemic agent by inducing the depletion of cellular glutathione (GSH), thereby increasing oxidative stress in tumor cells.[17]

-

Regioselectivity: The synthesis of N9-substituted purines must contend with the potential for substitution at the N7 position. Developing regioselective synthetic methods is crucial, as N7 and N9 isomers often possess vastly different biological and physical properties.[5]

Logical Flow of N9-Substitution Strategy

Caption: Logic diagram for N9-position SAR strategy.

Part 3: Fine-Tuning Activity - SAR at the C2 and C8 Positions

While C6 and N9 are the primary sites for modification, substitutions at the C2 and C8 positions provide opportunities to refine activity and selectivity.

-

C2-Position: The introduction of substituents at C2 can have a dramatic, context-dependent effect. In one study, adding a C2-amino group to a 6-chloropurine nucleoside was unfavorable for anti-SARS-CoV activity.[3] Conversely, for a series of 6-(3-chloroanilino)purine CDK inhibitors, attaching a (2-hydroxymethyl-4-hydroxypyrrolidyl) group at the C2 position increased CDK2 inhibitory activity two-fold compared to the parent compound, roscovitine.[6]

-

C8-Position: The C8 position is less commonly modified, but substitutions here can also modulate kinase inhibitory activity.[6]

-

Multisite Substitution: The most potent compounds are often the result of optimized substitutions at multiple positions. Studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl system at C6 is beneficial for cytotoxicity, while bulky groups at C2 are detrimental.[18] Such studies increasingly rely on computational methods like 3D-QSAR to rationalize the complex interplay between steric and electronic properties of substituents at different positions.[18]

Mechanisms of Action & Associated Pathways

The biological effects of 6-chloropurine derivatives are mediated through several key cellular mechanisms.

ATP-Competitive Kinase Inhibition

A primary mechanism of action for many purine derivatives is the inhibition of protein kinases.[19] Due to their structural similarity to adenosine, the core of the ATP molecule, these compounds can fit into the ATP-binding pocket of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This is the mechanism for CDK inhibitors that arrest the cell cycle and for Abl inhibitors that target chronic myeloid leukemia.[20][21]

ATP-Competitive Kinase Inhibition Mechanism

Caption: ATP-competitive inhibition by a purine derivative.

Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic 6-chloropurine nucleosides exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell division. Cell cycle analysis of human cancer cells treated with these compounds often reveals a significant accumulation of cells in the G2/M phase, indicating that the drug interferes with the processes leading to mitosis.[4]

Experimental Protocols

Reproducibility and technical rigor are paramount in SAR studies. Below are representative protocols for the synthesis and biological evaluation of 6-chloropurine derivatives.

Protocol: Synthesis of an N⁶-Substituted Purine Derivative

This protocol describes the nucleophilic aromatic substitution of 6-chloropurine with a primary amine.

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloropurine (1.0 eq) in a suitable solvent (e.g., n-butanol).

-

Addition of Amine: Add the desired primary amine (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for 12-24 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol). Purify the product by column chromatography on silica gel to yield the pure N⁶-substituted purine derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is used to determine the cytotoxicity of a compound against adherent cancer cell lines.[4]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Perspectives

The 6-chloropurine scaffold remains a remarkably fruitful starting point for the discovery of new therapeutics. The structure-activity relationships discussed herein demonstrate a clear rationale for derivatization at the C6, N9, and C2 positions. The reactivity of the C6-chloro atom provides a versatile handle for introducing a wide range of chemical moieties, each capable of directing the resulting compound to different biological targets. Modifications at the N9 position are key to controlling pharmacokinetic properties and exploiting interactions within the ribose-binding pockets of enzymes. Finally, substitutions at C2 and C8 offer a route to refine potency and achieve selectivity.

Future efforts in this field will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives that can distinguish between closely related enzyme isoforms (e.g., different CDKs) to minimize off-target effects.

-

Novel Targets: Applying the principles of purine SAR to inhibit new classes of enzymes beyond kinases.

-

Computational Synergy: Integrating computational chemistry and 3D-QSAR models more deeply into the design process to predict the activity of novel derivatives before synthesis, thus accelerating the discovery pipeline.[18]

By building upon the foundational SAR knowledge of the 6-chloropurine core, medicinal chemists are well-equipped to continue developing innovative drugs to combat a wide range of human diseases.

References

-

Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]

-

Ikejiri, M., Saijo, M., Morikawa, S., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]

-

New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (2014). European Journal of Medicinal Chemistry, 86, 445-454. [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). SciELO México. [Link]

-

Murti, Y., et al. (2011). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. ResearchGate. [Link]

-

Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(24), 7423-7427. [Link]

-

Davies, T. G., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(7), 1515-1530. [Link]

-

Tzankova, V., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. [Link]

-

Montgomery, J. A., & Temple Jr., C. (1957). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 79(19), 5238-5242. [Link]

-

Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. [Link]

-

Bendich, A., Russell Jr., P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077. [Link]

-

Tluchoň, M., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 79(15), 6895-6905. [Link]

-

Kim, D., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link]

-

Miyasaka, T., Suemune, H., & Arakawa, K. (1978). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 26(8), 2605-2612. [Link]

-

Zatloukal, M., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Journal of Plant Growth Regulation, 30(4), 399-410. [Link]

-

Erhardt, P. W., et al. (1991). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 34(11), 3198-3207. [Link]

-

Unlocking Therapeutic Potential: The Role of 6-Chloropurine in Modern Medicine. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sartorelli, A. C., & Booth, B. A. (1961). Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. The Journal of Pharmacology and Experimental Therapeutics, 134, 123-128. [Link]

-

6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. (2018). Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]

-

Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

-

Al-Duhaidahawi, D. (2018). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Asian Journal of Chemistry, 30(10), 2136-2140. [Link]

-

Boryski, J., et al. (2003). Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus. Journal of Medicinal Chemistry, 46(8), 1531-1537. [Link]

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (2020). Bentham Science. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Pankiewicz, K. W., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2951. [Link]

-

Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2023). Bioorganic Chemistry, 130, 106263. [Link]

-

Bioisosteres Cheat Sheet. (2024). Drug Hunter. [Link]

-

SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

-

Horký, J., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11283. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). Molecules, 28(16), 6013. [Link]

-

Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). International Journal of Molecular Sciences, 21(1), 161. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. drughunter.com [drughunter.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 15. Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.ed.ac.uk [pure.ed.ac.uk]

- 20. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

6-Chloro-2-methyl-9H-purine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methyl-9H-purine in Organic Solvents

Introduction

This compound is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its reaction kinetics, crystallization behavior, and bioavailability. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, addressing the current landscape where specific quantitative data is not widely published. As such, this document synthesizes theoretical predictions based on molecular structure, extrapolations from structurally related analogs, and a detailed, field-proven protocol for the experimental determination of its solubility.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] A thorough analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure Analysis

The structure of this compound consists of a bicyclic purine core, a methyl group at the 2-position, and a chlorine atom at the 6-position.

-

Purine Core: The purine ring system, with its four nitrogen atoms, is inherently polar. The presence of both hydrogen bond donors (the N9-H proton) and multiple hydrogen bond acceptors (the lone pairs on the nitrogen atoms) suggests the potential for strong interactions with polar solvents.[2]

-

Substituent Effects:

-

2-Methyl Group: The methyl group is a small, nonpolar, electron-donating group. Its impact on overall polarity is minimal but may slightly increase lipophilicity compared to an unsubstituted purine.

-

6-Chloro Group: The chlorine atom is an electronegative, electron-withdrawing group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

The combination of a polar heterocyclic core with relatively small substituents suggests that this compound is a moderately polar compound. Its computed XLogP3 value, a measure of lipophilicity, is 1.5, further indicating this moderate polarity.[3]

Principle of "Like Dissolves Like"

Based on its moderately polar nature, the solubility of this compound is expected to be highest in polar organic solvents and lower in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the purine ring and the chloro-substituent. They are also effective at solvating the molecule without competing for hydrogen bonding sites, often leading to high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the purine's N-H group and nitrogen lone pairs. Good solubility is generally expected, though it may be slightly lower than in polar aprotic solvents if the solvent's self-association is very strong.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant mismatch in polarity, the solubility in these solvents is predicted to be very low. The energy required to overcome the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Hydrogen Bonding Capacity

The purine ring of this compound has one hydrogen bond donor (N9-H) and three hydrogen bond acceptor sites (N1, N3, N7).[3] This capacity for hydrogen bonding is a critical determinant of its solubility. Solvents that can effectively participate in hydrogen bonding are likely to be better solvents for this compound. The stability of complexes formed through hydrogen bonding depends on the number and geometry of these bonds.

Solubility Profile Estimation from Structural Analogs

In the absence of direct experimental data for this compound, examining the solubility of structurally similar compounds provides a valuable benchmark. 6-Chloropurine and 2-Amino-6-chloropurine are two such analogs. The primary structural differences are the absence of the 2-methyl group in 6-Chloropurine and its replacement with an amino group in 2-Amino-6-chloropurine.

| Solvent | Solvent Type | 6-Chloropurine Solubility | 2-Amino-6-chloropurine Solubility Ranking | Predicted this compound Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 mg/mL | 1 (Highest) | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~10 mg/mL | 2 | High |

| Methanol | Polar Protic | Data not readily available | 11 | Moderate |

| Ethanol | Polar Protic | Data not readily available | 10 | Moderate |

| Acetonitrile | Polar Aprotic | Data not readily available | Not Ranked | Moderate |

| Acetone | Polar Aprotic | Data not readily available | Not Ranked | Moderate to Low |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Data not readily available | Not Ranked | Low |

| Chloroform | Weakly Polar | Data not readily available | Not Ranked | Very Low |

| Hexane | Nonpolar | Data not readily available | Not Ranked | Very Low |

Data for 6-Chloropurine from commercial supplier datasheets. Ranking for 2-Amino-6-chloropurine from a comprehensive study comparing 12 solvents.

Interpretation and Prediction:

The data for 6-Chloropurine indicates good solubility in highly polar aprotic solvents like DMSO and DMF. The comprehensive study on 2-Amino-6-chloropurine confirms that DMSO and DMF are excellent solvents for this class of compounds. The additional amino group in 2-Amino-6-chloropurine likely increases its polarity and hydrogen bonding capacity, potentially altering its solubility profile compared to our target compound.

For this compound, we can predict a similar trend:

-

High Solubility: Expected in DMSO and DMF.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetonitrile.

-

Low to Very Low Solubility: Expected in less polar solvents like THF and chloroform, and negligible solubility in nonpolar solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination is essential for accurate solubility values. The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4]

Objective